[Pyr1]-Apelin-13 is a pyroglutamated form of apelin-13, a bioactive peptide belonging to the apelin peptide family. It acts as an endogenous ligand for the apelin receptor (APLNR, formerly known as APJ), a G protein-coupled receptor [, ]. [Pyr1]-Apelin-13 is the most potent and predominant isoform found in the human cardiovascular system and plasma [, , ]. It plays a crucial role in various physiological processes, primarily within the cardiovascular system. These processes include vasodilation, inotropic effects, and potential roles in fluid homeostasis, glucose metabolism, and cell proliferation [, , ]. Notably, [Pyr1]-Apelin-13 levels are reportedly reduced in certain pathological conditions like pulmonary hypertension and heart failure [].
[Pyr1]-Apelin-13 is a peptide analog derived from the naturally occurring apelin family, which plays a significant role in various physiological processes, including cardiovascular regulation and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in treating heart-related conditions.
The apelin peptides, including [Pyr1]-Apelin-13, are primarily derived from the apelin gene located on chromosome X in humans. The peptide is produced through proteolytic cleavage of its precursor protein, preproapelin. [Pyr1]-Apelin-13 is characterized by the substitution of the first proline residue with a pyrrolidine ring, enhancing its stability and receptor binding affinity compared to its natural counterparts .
[Pyr1]-Apelin-13 belongs to the class of signaling peptides known as apelin peptides. It specifically interacts with the APJ receptor, a G protein-coupled receptor involved in various cardiovascular and metabolic functions. This compound is classified as a bioactive peptide due to its physiological effects on blood pressure regulation and heart function .
The synthesis of [Pyr1]-Apelin-13 typically employs solid-phase peptide synthesis (SPPS) techniques, allowing for the precise assembly of amino acid sequences. The synthesis begins with the anchoring of the first amino acid to a solid support, followed by sequential addition of protected amino acids using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) to facilitate bond formation .
The synthesis involves several steps:
The molecular structure of [Pyr1]-Apelin-13 can be represented as follows:
This structure features a unique pyrrolidine moiety at the first position, which contributes to its enhanced biological stability and receptor affinity .
The binding affinity of [Pyr1]-Apelin-13 for the APJ receptor has been quantified with a Ki value ranging from 0.7 nM to 0.12 nM depending on modifications made during synthesis . Its half-life in rat plasma has been reported to exceed 10 hours, indicating significant metabolic stability .
[Pyr1]-Apelin-13 undergoes various chemical reactions that can modify its structure and activity:
Studies have demonstrated that modifications at specific positions within the peptide sequence can significantly influence both its stability and binding characteristics. For example, introducing bulky side chains or constrained dipeptides has been shown to improve receptor interaction without compromising signaling efficacy .
[Pyr1]-Apelin-13 exerts its effects primarily through activation of the APJ receptor, leading to downstream signaling cascades that regulate vascular tone and cardiac function. Upon binding to APJ, it activates G proteins that mediate various physiological responses, including vasodilation and increased cardiac contractility.
Research indicates that [Pyr1]-Apelin-13 enhances nitric oxide production in endothelial cells, contributing to its vasodilatory effects. Additionally, it has been shown to modulate intracellular calcium levels in cardiomyocytes, promoting improved heart contractility .
Relevant data indicate that [Pyr1]-Apelin-13 retains biological activity even after prolonged exposure to enzymatic degradation conditions .
[Pyr1]-Apelin-13 has potential applications in:
Recent studies have also explored its use in drug delivery systems, where it can be encapsulated in liposomal carriers for targeted therapy delivery .
[Pyr1]-Apelin-13 (Pyr-Apelin-13) exhibits high-affinity, saturable binding to the APJ receptor (APLNR), a class A G protein-coupled receptor (GPCR). Saturation binding assays in human left ventricle reveal a dissociation constant (KD) of 0.35 ± 0.08 nM and a maximal receptor density (Bmax) of 4.3 ± 0.9 fmol/mg protein, while human right atria show similar affinity (KD = 0.33 ± 0.09 nM) but lower Bmax (3.1 ± 0.6 fmol/mg protein) [1] [5]. Kinetic studies demonstrate rapid association (kobs = 0.115 min⁻¹) and slower dissociation (koff = 0.0105 min⁻¹), consistent with single-site binding [5]. Autoradiography localizes high-density APJ binding sites in human coronary arteries, aorta, saphenous vein grafts, and rat heart/lung tissues [1] [3]. Pyr-Apelin-13 binds with 4-fold higher affinity than its ACE2 metabolite [Pyr1]-apelin-13(1-12) (pKi = 8.83 vs. 8.04) and lower affinity than apelin-17 (pKi = 9.63) [10].
Table 1: APJ Receptor Binding Parameters of [Pyr1]-Apelin-13
Tissue | KD (nM) | Bmax (fmol/mg protein) | Hill Slope |
---|---|---|---|
Human Left Ventricle | 0.35 ± 0.08 | 4.3 ± 0.9 | 0.97 ± 0.04 |
Human Right Atria | 0.33 ± 0.09 | 3.1 ± 0.6 | 0.93 ± 0.05 |
Human Saphenous Vein* | 0.15 (radioligand) | N/A | N/A |
*Radioligand concentration used in autoradiography [1] [5].
In endothelium-intact human mammary arteries, [Pyr1]-Apelin-13 induces potent vasodilation (EC50: 0.6–1.6 nM; maximum response: 40–50% relaxation). This effect is abolished by endothelial removal or pretreatment with indomethacin (cyclooxygenase inhibitor), but unaffected by NG-nitro-L-arginine methyl ester (L-NAME; NOS inhibitor), confirming dependence on prostanoids (e.g., prostaglandins) rather than nitric oxide [2] [7]. Immunohistochemistry localizes apelin synthesis to vascular endothelial cells, supporting autocrine/paracrine signaling [7] [10]. The vasodilatory response is conserved across apelin isoforms (apelin-13, apelin-36) but absent in pulmonary arteries from patients with pulmonary arterial hypertension (PAH), correlating with reduced apelin immunoreactivity [2] [10].
Table 2: Vasodilatory Effects of [Pyr1]-Apelin-13 in Human Vasculature
Vessel Type | EC50 (nM) | Max Response (% Relaxation) | Key Inhibitor Sensitivity |
---|---|---|---|
Mammary Artery (Intact) | 0.6–1.6 | 40–50% | Indomethacin-sensitive |
Mammary Artery (Denuded) | No dilation | – | – |
Forearm Arteries (in vivo) | 1–30 nmol/min | ↑ Blood flow by 65%* | NO-dependent (in vivo) |
*In healthy volunteers [10].
Strikingly, endothelium removal unmasks direct vasoconstriction by [Pyr1]-Apelin-13. In denuded human saphenous vein, it elicits potent contraction (EC50: 0.6–1.6 nM; maximum: 17–26% of 100 mM KCl response). Similarly, denuded mammary arteries contract with higher potency (EC50: 0.2 nM; maximum: 29%) [2] [7]. This dual vasoactive profile—dilation in intact vessels vs. constriction in denuded ones—highlights cell-type-specific signaling: endothelial prostanoid release versus smooth muscle APJ activation. Constriction involves Gq/11-mediated calcium mobilization and protein kinase C (PKC) activation [3] [9]. In vivo, systemic administration in rats causes transient hypotension followed by hypertension, reflecting competing mechanisms [8].
APJ receptor activation by [Pyr1]-Apelin-13 triggers multiple G-protein pathways:
β-arrestin recruitment is ligand-specific: Pyr-Apelin-13 shows biased agonism favoring G-protein activation (pD2 = 9.67 for cAMP vs. 8.43 for β-arrestin) [6] [9] [10]. Its internalization occurs via clathrin-coated vesicles (CCVs) in a β-arrestin-independent, dynamin/EPS15-dependent manner [9]. C-terminal modifications (e.g., SBL-AP-058) enhance bias, reducing β-arrestin recruitment (Emax = 54%) while maintaining Gαi potency (EC50 = 0.4–0.9 nM) [6].
Table 3: APJ Receptor Signaling Pathways Activated by [Pyr1]-Apelin-13
Pathway | Effector | Potency (pD2 or EC50) | Key Features |
---|---|---|---|
Gαi activation | cAMP inhibition | 9.67 (cAMP assay) | PTX-sensitive; dominant in cardiomyocytes |
Gαq/11 activation | IP3/DAG production | Not quantified | Mediates vasoconstriction in VSMCs |
β-arrestin recruitment | Receptor internalization | 8.43 (BRET assay) | Dynamin-dependent; rapid recycling |
ERK1/2 phosphorylation | Kinase activation | Transient peak at 5–10 min | Desensitizes rapidly; GRK2-dependent |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0